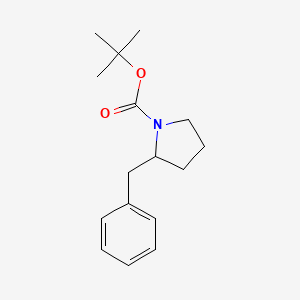
Tert-butyl 2-benzylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-benzylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a benzyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-benzylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of benzylamine with pyrrolidine-1-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-benzylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in dimethylformamide (DMF) or NaOMe in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-benzylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is cleaved, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, potentially influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- tert-Butyl 2-pyrrolidinecarboxylate
- Benzyl 2-pyrrolidinecarboxylate
Uniqueness
Tert-butyl 2-benzylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both the benzyl and tert-butyl ester groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl 2-benzylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(17)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
Clé InChI |
JZGHZJDPCJDSTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















